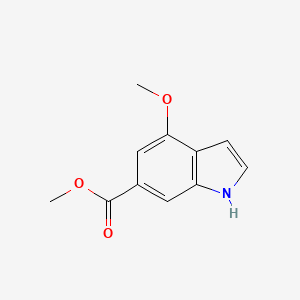

Methyl 4-methoxy-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGRBMGAWHIYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478366 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41082-79-5 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Methyl 4-methoxy-1H-indole-6-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-methoxy-1H-indole-6-carboxylate (CAS No. 41082-79-5), a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The strategic placement of a methoxy group at the C4 position and a methyl carboxylate at C6 imparts unique electronic properties and reactivity, making this molecule a versatile intermediate for creating complex therapeutic agents.[2][3] This document details its physicochemical properties, spectroscopic signature, chemical reactivity, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. A proposed synthetic pathway and a logical workflow for its application in drug discovery are also presented to guide practical laboratory work.

Introduction & Strategic Significance

The indole ring system is a cornerstone of medicinal chemistry, largely due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The reactivity of the indole core is profoundly influenced by its substituents. Methoxy groups, acting as strong electron-donating groups, enhance the nucleophilicity of the indole ring, which can increase metabolic stability and modulate binding affinity to target proteins.[1][3]

Methyl 4-methoxy-1H-indole-6-carboxylate is a bifunctional molecule where the electron-donating C4-methoxy group activates the benzene portion of the indole, while the electron-withdrawing C6-methyl ester group deactivates it. This electronic push-pull system creates distinct regions of reactivity, allowing for selective chemical modifications. Its structure makes it an ideal precursor for synthesizing novel compounds with potential anti-inflammatory, anti-cancer, and CNS-modulating properties, positioning it as a valuable asset in the drug discovery pipeline.[1][2]

Physicochemical & Spectroscopic Profile

Precise, experimentally-derived data for this specific molecule is not extensively published. The following profile combines information from chemical suppliers and computed data, supplemented with expert analysis based on its structural motifs.

Compound Identification & Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-methoxy-1H-indole-6-carboxylate | [4] |

| Synonyms | 4-Methoxy-6-indole carboxylic acid methyl ester, Methyl 4-methoxyindole-6-carboxylate | [2][5] |

| CAS Number | 41082-79-5 | [2][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][4] |

| Molecular Weight | 205.21 g/mol | [2][4] |

| Appearance | Tan solid | [2] |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, ethyl acetate, and methanol. Sparingly soluble in water and nonpolar solvents. The methoxy group is known to improve solubility characteristics.[2] | |

| Storage | Store at 0 - 8 °C in a cool, dry place. Protect from light to prevent photodegradation.[2][6] |

Spectroscopic Characterization (Predicted)

| Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.60 | d | 1H | Ar-H (C7-H) |

| ~7.25 | t | 1H | Ar-H (C2-H) |

| ~7.05 | d | 1H | Ar-H (C5-H) |

| ~6.60 | dd | 1H | Ar-H (C3-H) |

| ~3.95 | s | 3H | OCH₃ |

| ~3.90 | s | 3H | COOCH₃ |

| Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Ester) |

| ~155.0 | C4 (Ar-C-O) |

| ~137.0 | C7a |

| ~125.0 | C3a |

| ~123.0 | C2 |

| ~120.0 | C6 |

| ~115.0 | C7 |

| ~103.0 | C3 |

| ~100.0 | C5 |

| ~55.5 | OCH₃ |

| ~52.0 | COOCH₃ |

| Predicted Infrared (IR) Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3300 | N-H Stretch |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| ~1715 | C=O Stretch (Ester) |

| 1620-1580 | C=C Aromatic Ring Stretch |

| 1250-1200 | Asymmetric C-O-C Stretch (Ether) |

| 1100-1050 | Symmetric C-O-C Stretch (Ester) |

| Mass Spectrometry (MS) Data | |

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | 206.08 [M+H]⁺, 228.06 [M+Na]⁺ |

Chemical Properties & Reactivity Profile

The reactivity of Methyl 4-methoxy-1H-indole-6-carboxylate is governed by the interplay between its electron-rich indole core and its functional groups.

-

The Indole Nucleus : As an electron-rich aromatic system, the indole is susceptible to electrophilic attack. The C4-methoxy group strongly activates the benzene ring, while the pyrrole ring remains reactive. The most likely sites for electrophilic substitution are C3, C7, and C5, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

-

N-H Reactivity : The indole nitrogen proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation, which is a common strategy to protect the indole nitrogen or introduce further functionality.

-

Ester Group Reactivity : The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This carboxylic acid provides a handle for further modifications, such as amide bond formation, which is a critical reaction in the synthesis of many pharmaceuticals.

-

Stability and Degradation : The compound's stability is a critical consideration for both storage and reaction design.

-

Oxidative Sensitivity : The electron-rich indole ring is prone to oxidation, especially when exposed to air, light, or strong oxidizing agents, which can lead to the formation of colored degradation products.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

-

pH Sensitivity : The molecule is sensitive to strong acids, which can protonate the indole ring (primarily at C3) and potentially lead to polymerization or degradation.[8] Strong bases will readily hydrolyze the methyl ester.[8] Buffering solutions to a neutral or mildly acidic pH is advisable.

-

Proposed Synthetic Pathway & Experimental Protocol

A validated, step-by-step synthesis for this specific molecule is not widely published. However, based on established indole synthesis methodologies, a robust and plausible pathway can be designed. The Bartoli indole synthesis is particularly well-suited for creating 4-substituted indoles from ortho-substituted nitroarenes.

Proposed Synthesis Workflow

Caption: Proposed Bartoli synthesis route for Methyl 4-methoxy-1H-indole-6-carboxylate.

Exemplary Experimental Protocol: Bartoli Indole Synthesis

This protocol is an illustrative model. Causality : The choice of the Bartoli reaction is deliberate; it is highly effective for synthesizing 7-substituted and, in this case, 4-substituted indoles from sterically hindered nitroarenes, a common challenge in indole synthesis.

Step 1: Synthesis of 2-(1-Methoxy-3-methyl-5-nitrophenyl)ethene

-

To a flame-dried, three-necked flask under an argon atmosphere, add 1-methoxy-3-methyl-5-nitrobenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinylated nitroarene.

Step 2: Cyclization to form Methyl 4-methoxy-6-nitro-1H-indole

-

Trustworthiness : This step is the core of the Bartoli synthesis. The use of excess Grignard reagent is critical for the reaction to proceed to completion.

-

In a separate flame-dried flask, dissolve the vinylated nitroarene (1.0 eq) from Step 1 in anhydrous THF.

-

Cool to -78 °C (dry ice/acetone bath).

-

Slowly add vinylmagnesium bromide (3.5 eq) dropwise.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

-

Perform an aqueous workup and purification as described in Step 1 to isolate the nitro-indole intermediate.

Step 3: Subsequent Transformations to Final Product

-

Reduction : Reduce the nitro group of the intermediate from Step 2 to an amine using a standard method like iron powder in ammonium chloride or catalytic hydrogenation (H₂, Pd/C).

-

Sandmeyer Reaction : Convert the resulting amino-indole to a nitrile via diazotization (NaNO₂, HCl) followed by reaction with a copper(I) cyanide source.

-

Hydrolysis & Esterification : Hydrolyze the nitrile to the carboxylic acid under strong acidic or basic conditions, followed by Fischer esterification (methanol, catalytic H₂SO₄) to yield the final product, Methyl 4-methoxy-1H-indole-6-carboxylate. Purify by recrystallization or column chromatography.

Applications in Drug Discovery Workflow

Methyl 4-methoxy-1H-indole-6-carboxylate is not an end-product but a versatile scaffold. Its value lies in the diverse array of derivatives that can be synthesized from its key reactive sites.

Logical Drug Discovery Workflow

Caption: Standard workflow for utilizing a building block in drug discovery.

This workflow illustrates how the title compound serves as a starting point. By applying fundamental organic reactions to its three main reactive centers (N-H, C6-ester, and the aromatic ring), a diverse library of novel molecules can be generated. These molecules are then screened against biological targets to identify "hits," which are subsequently optimized through structure-activity relationship (SAR) studies to produce potent and selective preclinical candidates.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically designed heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its unique electronic and structural features—an activated benzene ring, a reactive pyrrole moiety, and two modifiable functional groups—provide a rich platform for chemical exploration. This guide has consolidated its known physical properties and provided expert-driven insights into its reactivity, stability, and potential synthetic routes. For research teams in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.

References

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for: Iridium-Catalyzed Direct Methylation of Indoles and Pyrroles with Methanol. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]

-

LabSolutions. (n.d.). methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester - Optional[MS (GC)]. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Taber, D. F., & Stranberg, M. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Delaware. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Chem-Space. (n.d.). Methyl 4-hydroxy-1H-indole-6-carboxylate. Retrieved from [Link]

-

MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(15), 4987. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6882–6901. Retrieved from [Link]

-

Arkat USA. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(4), 1-15. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-(methoxycarbonyl)-4-methyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. goldbio.com [goldbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Methyl 4-methoxy-1H-indole-6-carboxylate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-1H-indole-6-carboxylate, a heterocyclic compound belonging to the indole family, has emerged as a significant building block in medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a methoxy group and a methyl ester on the indole scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its chemical properties, synthesis, and applications, providing researchers with the foundational knowledge to leverage this compound in their drug discovery and development endeavors. The indole ring system is a privileged structure in numerous natural products and synthetic drugs, and the strategic placement of functional groups on this particular derivative enhances its utility as a key intermediate.[1]

Part 1: Core Chemical and Physical Properties

Methyl 4-methoxy-1H-indole-6-carboxylate is primarily identified by its CAS number, 41082-79-5.[2][3] An alternative CAS number, 84638-84-6, is also associated with this compound in some commercial listings.[4] For the purposes of this guide, 41082-79-5 will be used as the primary identifier due to its prevalence in major chemical databases such as PubChem.[3]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 41082-79-5 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2][3] |

| Molecular Weight | 205.21 g/mol | [2][3] |

| Appearance | Tan solid | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

| Storage | 0 - 8 °C | [1] |

Part 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and the creation of novel analogs. Detailed, peer-reviewed synthetic procedures specifically for Methyl 4-methoxy-1H-indole-6-carboxylate are not extensively published. However, a plausible synthetic route can be proposed based on established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyclization strategies.

Proposed Synthetic Workflow

A generalized approach to the synthesis of substituted indole-6-carboxylates often involves the construction of the indole ring from a suitably substituted aniline precursor. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for indole synthesis.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general indole syntheses and requires experimental optimization.

-

Condensation: A suitably substituted nitrotoluene is reacted with an appropriate dimethylformamide dimethyl acetal to form an enamine.

-

Reductive Cyclization: The resulting enamine undergoes reductive cyclization, often using a reducing agent like iron in acetic acid or catalytic hydrogenation, to form the indole ring.

-

Esterification: If the carboxylic acid is present, it can be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to yield the final product.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of Methyl 4-methoxy-1H-indole-6-carboxylate.

-

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the PubChem database, which can be used as a reference for identity confirmation. The molecular ion peak [M]⁺ would be expected at m/z 205.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While explicit, experimentally verified ¹H and ¹³C NMR data are not readily available in peer-reviewed literature, predicted chemical shifts can be estimated based on the analysis of structurally similar indole derivatives. These predictions are valuable for preliminary identification but should be confirmed with experimental data.

Predicted ¹H NMR Data:

-

Signals corresponding to the aromatic protons on the indole ring.

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the methyl ester (-COOCH₃) protons.

-

A broad singlet for the N-H proton of the indole.

Predicted ¹³C NMR Data:

-

Resonances for the eight carbons of the indole core.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the methoxy and methyl ester carbons.

-

-

Infrared (IR) Spectroscopy: Key expected absorption bands would include:

-

N-H stretching vibration.

-

Aromatic C-H stretching.

-

C=O stretching of the ester.

-

C-O stretching of the ether and ester groups.

-

Part 3: Reactivity, Applications, and Safety

Chemical Reactivity

The reactivity of Methyl 4-methoxy-1H-indole-6-carboxylate is governed by the indole nucleus and its substituents. The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The methyl ester is susceptible to hydrolysis under basic conditions to yield the corresponding carboxylic acid.

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a range of pharmaceutical agents. Its utility is particularly noted in the development of:

-

Anti-cancer Agents: The indole scaffold is a core component of many compounds that interact with biological targets relevant to oncology. This molecule provides a starting point for the synthesis of more complex structures with potential anti-proliferative activity.[1]

-

Anti-inflammatory Drugs: Indole derivatives have been explored for their anti-inflammatory properties, and this compound can be used to generate novel molecules for screening in this therapeutic area.[1]

-

Biologically Active Probes: In addition to drug development, it is used in biological research to synthesize probes for studying the mechanisms of action of indole derivatives and their role in cellular pathways.[1]

A notable application of related indole-6-carboxylate structures is in the synthesis of kinase inhibitors, which are a significant class of anti-cancer drugs.

Caption: Role in the drug discovery pipeline.

Safety and Handling

Detailed safety data for Methyl 4-methoxy-1H-indole-6-carboxylate is not extensively documented. However, based on the data for related indole compounds, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

For specific handling and disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a valuable and versatile intermediate for chemical synthesis and pharmaceutical research. Its well-defined structure provides a reliable starting point for the development of novel compounds with potential therapeutic applications in areas such as oncology and inflammation. While detailed experimental data in the public domain is somewhat limited, its commercial availability and the established chemistry of the indole nucleus ensure its continued importance in the field of drug discovery.

References

-

Allmpus. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]

- European Patent Office. (2018). Substituted indoline derivatives as dengue viral replication inhibitors. EP 3630724 B1.

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-methoxy-1H-indole-6-carboxylate

Introduction: Elucidating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. For a molecule such as Methyl 4-methoxy-1H-indole-6-carboxylate, ¹H and ¹³C NMR provide a definitive map of the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectral data for Methyl 4-methoxy-1H-indole-6-carboxylate in a common deuterated solvent like DMSO-d₆ are summarized below. The choice of an appropriate deuterated solvent is crucial to dissolve the sample and avoid interfering signals from the solvent itself.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-methoxy-1H-indole-6-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~11.5 | br s | N-H (H1) | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.5 | d | H7 | This proton is on the benzene ring and is expected to be a doublet due to coupling with the adjacent H5 proton. |

| ~7.3 | t | H2 | The H2 proton on the pyrrole ring of an indole typically appears in this region. |

| ~7.1 | d | H5 | This proton is on the benzene ring and will appear as a doublet due to coupling with H7. |

| ~6.5 | t | H3 | The H3 proton of the pyrrole ring is generally found at a higher field compared to H2. |

| ~3.9 | s | -OCH₃ (C4) | The three protons of the methoxy group are equivalent and appear as a sharp singlet. |

| ~3.8 | s | -COOCH₃ (C6) | The three protons of the methyl ester group are also equivalent and will appear as a distinct singlet. |

Note: Predicted values are based on general indole chemical shifts and the electronic effects of the methoxy and carboxylate substituents.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-methoxy-1H-indole-6-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~167 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded and appears at a low field. |

| ~150 | C4 | The carbon bearing the electron-donating methoxy group is deshielded. |

| ~135 | C7a | A quaternary carbon at the fusion of the two rings. |

| ~128 | C3a | Another quaternary carbon at the ring junction. |

| ~125 | C2 | The C2 carbon of the indole ring. |

| ~120 | C6 | The carbon attached to the electron-withdrawing carboxylate group. |

| ~115 | C7 | Aromatic carbon on the benzene portion of the ring. |

| ~105 | C5 | Aromatic carbon on the benzene portion of the ring. |

| ~100 | C3 | The C3 carbon of the indole ring. |

| ~55 | -OCH₃ (C4) | The carbon of the methoxy group. |

| ~52 | -COOCH₃ (C6) | The carbon of the methyl ester group. |

Note: Predicted values are based on analogous indole structures and substituent effects.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 4-methoxy-1H-indole-6-carboxylate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] The choice of solvent is critical for sample solubility and to minimize overlapping signals.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[4][5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[4]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Methyl 4-methoxy-1H-indole-6-carboxylate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | N-H | Stretch |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H (methyl) | Stretch |

| ~1720-1700 | C=O (ester) | Stretch |

| ~1620-1580 | C=C (aromatic) | Stretch |

| ~1300-1200 | C-O (ester and ether) | Stretch |

Note: These are predicted ranges and the exact positions can vary.

Experimental Protocol for FTIR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is used as it is transparent in the IR region.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of volatile organic compounds.[6][7]

An experimental GC-MS spectrum for Methyl 4-methoxy-1H-indole-6-carboxylate is available.[8]

Table 4: Mass Spectrometry Data for Methyl 4-methoxy-1H-indole-6-carboxylate

| m/z | Assignment |

| 205 | [M]⁺ (Molecular Ion) |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

The molecular ion peak at m/z 205 confirms the molecular weight of the compound (C₁₁H₁₁NO₃). The fragmentation pattern is consistent with the structure, showing losses of the methoxy and methyl carboxylate groups, which are characteristic fragmentation pathways for such compounds.

Experimental Protocol for EI-MS Analysis

-

Sample Introduction:

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

A detector then records the abundance of each ion, generating a mass spectrum.

-

Visualizations: A Structural and Workflow Perspective

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure and a typical analytical workflow.

Caption: Structure of Methyl 4-methoxy-1H-indole-6-carboxylate.

Caption: General workflow for spectroscopic characterization.

Conclusion: A Unified Spectroscopic Signature

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-methoxy-1H-indole-6-carboxylate. By integrating predicted NMR and IR data with experimental MS findings, a detailed and self-validating spectroscopic profile emerges. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This information serves as a critical resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative, facilitating further research and development.

References

-

Electron Ionization. (n.d.). In Wikipedia. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Science Trove. (n.d.). Analysis of electron ionization (EI) mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Rocky Mountain Laboratories. (2024, January 28). FTIR Analysis for Chemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ChemScribe. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

The Methoxy Group: A Subtle Navigator of Biological Activity in Indole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Methoxy Moiety

In the intricate world of medicinal chemistry, where the slightest structural modification can dramatically alter the therapeutic potential of a molecule, the humble methoxy group (–OCH₃) stands out as a powerful and versatile tool. Particularly within the privileged scaffold of indole-containing compounds, this small functional group exerts a profound influence on biological activity.[1][2] Its strategic placement can fine-tune a compound's physicochemical properties, guide its interaction with biological targets, and ultimately dictate its fate within a biological system. This guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted role of the methoxy group in shaping the biological profile of indole derivatives. We will explore its fundamental effects on molecular properties, its impact on target engagement and metabolic stability, and its practical application in the design of novel therapeutics, supported by experimental insights and detailed protocols.

The Physicochemical Footprint of the Methoxy Group: More Than Just a Steric Blocker

The introduction of a methoxy group onto an indole ring is a nuanced decision that extends far beyond simple steric considerations. Its electronic and lipophilic contributions are key to understanding its influence on a molecule's behavior.

Electronic Effects: A Dance of Resonance and Induction

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic system of the indole ring through the resonance effect (+R). This electron-donating characteristic increases the electron density of the ring, which can enhance reactivity and influence interactions with biological targets.[3][4] Conversely, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect (-I). The interplay between these opposing electronic forces is highly dependent on the position of the methoxy group on the indole nucleus.

Quantum chemical studies have provided a deeper understanding of how the position of the methoxy group influences the electronic properties and dipole moment of the indole ring system.[5] For instance, the orientation of the dipole moment can be significantly altered depending on whether the methoxy group is at the 4-, 5-, 6-, or 7-position, which in turn can affect how the molecule aligns within a receptor binding pocket.[6]

Lipophilicity: A Non-Linear Contribution

A critical parameter in drug design is the lipophilicity of a molecule, often expressed as LogP or LogD. The methoxy group is considered a non-lipophilic substituent when attached to an aromatic system, with a Δ(LogD) value close to zero.[7] This unique property allows for the exploration of protein pockets and potential improvements in potency without significantly increasing the overall lipophilicity of the lead compound, which can be advantageous for maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] However, the impact on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment.

Modulating Biological Interactions: The Methoxy Group at the Helm

The true power of the methoxy group lies in its ability to modulate the interactions between indole compounds and their biological targets. Its strategic placement can enhance binding affinity, confer selectivity, and even alter the mode of action from agonist to antagonist.

A Key Player in Receptor Engagement: The Case of Serotonin and Melatonin Receptors

The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) and melatonin (MT) receptors, owing to its structural resemblance to the endogenous ligands serotonin and melatonin.[8] The 5-methoxy group is a recurring motif in many potent ligands for these receptors.

-

Serotonin Receptors: In derivatives of 5-methoxytryptamine, the 5-methoxy group is crucial for high affinity at various 5-HT receptor subtypes.[8] Modifications to the ethylamine side chain, in conjunction with the 5-methoxy group, can fine-tune the affinity and selectivity for different subtypes like 5-HT₁A and 5-HT₂A.[8]

-

Melatonin Receptors: Structure-activity relationship (SAR) studies on melatonin analogues have shown that the 5-methoxy group generally has a beneficial influence on antioxidant activity.[9] Furthermore, moving the N-acylaminoethyl side chain from the C3 to the C2 position of the indole ring, in combination with a 4-methoxy group, has led to the development of selective MT₂ antagonists.[10]

The following diagram illustrates the critical role of the 5-methoxy group in the binding of an indole derivative to a hypothetical serotonin receptor.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a methoxy-indole.

Navigating the Metabolic Maze: The Methoxy Group's Role in ADME

The metabolic fate of a drug candidate is a critical determinant of its success. The methoxy group can significantly influence a compound's metabolic stability, but it can also be a site of metabolic transformation.

Enhancing Metabolic Stability

In some cases, the introduction of a methoxy group can block sites of metabolism on the indole ring, thereby improving the compound's metabolic stability and oral bioavailability. For example, in a series of benzoyl indoles designed as reversal agents for ABCG2-mediated multidrug resistance, the methoxy-substituted compounds demonstrated greater metabolic stability compared to the potent but rapidly metabolized inhibitor Ko143. [11]

A Target for Metabolism: O-Demethylation

The methoxy group itself can be a "soft spot" for metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes. [12]This metabolic pathway converts the methoxy group into a hydroxyl group, which can then be further conjugated and excreted. The rate of O-demethylation can be influenced by the position of the methoxy group and the presence of other substituents on the indole ring.

Understanding the metabolic liabilities of a methoxy-substituted indole is crucial. In silico prediction tools and in vitro metabolic stability assays are invaluable for identifying potential metabolic hotspots and guiding the design of more stable analogues. [13]

Experimental Protocols: A Practical Guide

To empower researchers in their exploration of methoxy-indole compounds, this section provides step-by-step methodologies for key experiments.

Synthesis of Methoxy-Substituted Indoles

The synthesis of methoxyindoles often relies on classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, utilizing commercially available methoxy-substituted anilines and benzaldehydes. [1][3] Example Protocol: Fischer Indole Synthesis of a 5-Methoxyindole Derivative

-

Hydrazone Formation:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add a suitable ketone or aldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Extract the resulting hydrazone with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. [14]2. Indolization:

-

To the crude or purified hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

-

Heat the mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC until the hydrazone is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash, dry, and concentrate. [14]3. Purification:

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 5-methoxyindole derivative. [14]

-

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the anticancer activity of methoxy-indole compounds against cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HeLa, MCF-7, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the methoxy-indole compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium.

-

Replace the medium in the 96-well plates with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Metabolic Stability Assay

This protocol provides a general method for evaluating the metabolic stability of methoxy-indole compounds using liver microsomes.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

-

Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or rat), and the test compound at a final concentration of typically 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time Points and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

Concluding Remarks: A Call for Strategic Methoxy-Modification

The methoxy group, though small, is a powerful modulator of biological activity in indole compounds. Its strategic incorporation can enhance receptor binding, fine-tune selectivity, improve metabolic stability, and ultimately lead to the development of more effective and safer therapeutic agents. [7]A thorough understanding of its physicochemical properties, its influence on molecular interactions, and its metabolic fate is paramount for any researcher or drug developer working with this versatile scaffold. As we continue to unravel the complexities of drug-target interactions, the deliberate and informed use of the methoxy group will undoubtedly continue to be a cornerstone of successful drug design.

References

- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Aperta - ULAKBİM.

- BenchChem Technical Support Team. (2025, December). The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. Benchchem.

- (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

- (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH.

- (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles. Benchchem.

- (n.d.). 5-Methoxyindole synthesis. ChemicalBook.

- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (n.d.). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Aperta - ULAKBİM.

- (2025). Biological activity of methoxy-substituted indole acetates. Benchchem.

- (n.d.). The role of the methoxy group in approved drugs. ResearchGate.

- (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH.

- (n.d.). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS.

- Wilke, M. (2017, April). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. ResearchGate.

- Tarzia, G., Diamantini, G., Spadoni, G., & Bedini, A. (1999). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Free Radical Biology and Medicine, 26(11-12), 1538–1543. doi: 10.1016/s0891-5849(99)00020-9

- (n.d.). 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists. PubMed.

- (n.d.). Utility of MetaSite in Improving Metabolic Stability of the Neutral Indomethacin Amide Derivative and Selective Cyclooxygenase-2 Inhibitor 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-ace tamide. ResearchGate.

- (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.

- (n.d.). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed.

- (n.d.). Researches in the Indole Series. XX.I Quantum Mechanical Calculations and Charge-Transfer Complexes of Substituted Indoles. datapdf.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Methyl 4-methoxy-1H-indole-6-carboxylate: A Technical Guide to its Synthesis, History, and Application

Abstract

Methyl 4-methoxy-1H-indole-6-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its unique substitution pattern on the indole scaffold provides a versatile platform for the synthesis of a myriad of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its historical synthetic context to modern, optimized laboratory protocols. It is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but also the underlying chemical principles and strategic considerations that guide its synthesis and application.

Introduction and Chemical Identity

Methyl 4-methoxy-1H-indole-6-carboxylate is a polysubstituted indole derivative. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of a methoxy group at the 4-position and a methyl carboxylate at the 6-position endows the molecule with specific electronic and steric properties that are instrumental in its role as a synthetic intermediate.[2][3] These functional groups offer handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

The primary utility of this compound lies in its application as a key intermediate for the synthesis of more complex molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[2][3] The methoxy group, in particular, can enhance metabolic stability and modulate the electronic properties of the indole ring, influencing its binding affinity to biological targets.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-methoxy-1H-indole-6-carboxylate | PubChem[5] |

| CAS Number | 41082-79-5 | PubChem[5] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[5] |

| Molecular Weight | 205.21 g/mol | PubChem[5] |

| Appearance | Tan solid | Chem-Impex[3] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[3] |

| Storage | Store at 0 - 8 °C | Chem-Impex[3] |

Historical Context of Discovery and Synthesis

While a singular, seminal publication detailing the "discovery" or first synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate is not readily apparent in the surveyed scientific literature, its conceptual origins can be traced to the development of classical indole synthesis methodologies. The synthesis of such a specifically substituted indole would have become feasible with the advent of powerful and regioselective indole ring-forming reactions. Two such foundational methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

The Fischer indole synthesis , first reported in 1883, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][6][7][8][9] The synthesis of the target molecule via this route would necessitate a suitably substituted phenylhydrazine, the preparation of which would be a key strategic consideration.

The Leimgruber-Batcho indole synthesis , developed in the 1970s, offered a more versatile and high-yielding alternative, starting from o-nitrotoluenes.[10][11][12][13] This method's tolerance for a wide range of functional groups made it particularly attractive for the pharmaceutical industry.[11] The development of these and other indole syntheses provided the chemical toolbox necessary for the eventual creation of Methyl 4-methoxy-1H-indole-6-carboxylate as a valuable building block for medicinal chemistry.

Modern Synthetic Protocols

The synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate can be approached through several established routes. Below are two detailed, plausible protocols based on the Leimgruber-Batcho and Fischer indole syntheses, chosen for their reliability and adaptability.

Leimgruber-Batcho Indole Synthesis Approach

This method is highly efficient for producing indoles unsubstituted at the 2- and 3-positions and allows for precise placement of substituents on the benzene ring.[10][11] The synthesis begins with a substituted o-nitrotoluene.

Workflow Diagram: Leimgruber-Batcho Synthesis

Caption: Leimgruber-Batcho workflow for target synthesis.

Step-by-Step Protocol:

Step 1: Synthesis of the Enamine Intermediate

-

Reactants: To a solution of Methyl 3-methoxy-5-methyl-2-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (1.5 eq).

-

Reaction Conditions: Heat the mixture at 110-120 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed. The formation of the intensely colored enamine indicates reaction progress.[11]

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The solid enamine intermediate will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude enamine is often of sufficient purity for the next step.

Causality: The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated under these conditions, forming a carbanion that attacks the electrophilic carbon of the iminium ion generated from DMFDMA. Pyrrolidine is often used to generate a more reactive aminal acetal in situ, accelerating the reaction.[11]

Step 2: Reductive Cyclization to the Indole

-

Reactants: Dissolve the enamine intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the red color and TLC analysis.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 4-methoxy-1H-indole-6-carboxylate.

Causality: The nitro group is reduced to an amine by catalytic hydrogenation. The resulting amino-enamine undergoes spontaneous intramolecular cyclization, followed by the elimination of pyrrolidine to form the aromatic indole ring.[11][12]

Fischer Indole Synthesis Approach

A classical approach, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[2][6][7][8][9] The key is the synthesis of the appropriately substituted phenylhydrazine.

Workflow Diagram: Fischer Indole Synthesis

Caption: Fischer indole synthesis workflow for the target molecule.

Step-by-Step Protocol:

Step 1: Formation of the Phenylhydrazone

-

Reactants: Dissolve (3-methoxy-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a solution of methyl pyruvate (1.1 eq) in ethanol.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is typically rapid and may result in precipitation.

-

Work-up: If a precipitate forms, collect it by filtration. If not, the reaction mixture can be concentrated and the residue used directly in the next step, or purified by recrystallization.

Causality: The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon of the pyruvate, followed by dehydration to form the stable C=N bond of the hydrazone.

Step 2: Acid-Catalyzed Indolization

-

Reactants: Add the phenylhydrazone from Step 1 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent.

-

Reaction Conditions: Heat the mixture to 80-100 °C for 1-3 hours. The reaction should be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.

Causality: The acid catalyst promotes a[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone. This is followed by rearomatization and a cyclization/elimination sequence that expels ammonia to form the indole ring.[7] It is important to note that methoxy-substituted phenylhydrazones can sometimes lead to abnormal products in Fischer indole synthesis, so careful control of reaction conditions is crucial.[2][6][7][8][9]

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for Methyl 4-methoxy-1H-indole-6-carboxylate is not widely published. The following data is a combination of available mass spectrometry data and predicted NMR and IR characteristics based on analogous structures.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | br s | 1H | N-H |

| ~7.85 | d | 1H | H-7 |

| ~7.50 | s | 1H | H-5 |

| ~7.10 | t | 1H | H-2 |

| ~6.65 | d | 1H | H-3 |

| ~3.95 | s | 3H | OCH₃ (at C4) |

| ~3.90 | s | 3H | COOCH₃ |

Disclaimer: Predicted values are based on general indole chemical shifts and known substituent effects. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (ester) |

| ~155.0 | C-4 |

| ~137.0 | C-7a |

| ~125.0 | C-3a |

| ~124.0 | C-2 |

| ~122.0 | C-6 |

| ~115.0 | C-7 |

| ~105.0 | C-5 |

| ~100.0 | C-3 |

| ~55.5 | OCH₃ (at C4) |

| ~52.0 | COOCH₃ |

Disclaimer: Predicted values are based on analogous indole structures. Actual experimental values may vary.

Table 4: Predicted IR and MS Data

| Spectroscopic Method | Characteristic Peaks/Values |

| IR (Infrared) | ~3400 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O ester stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch) |

| MS (Mass Spectrometry) | Molecular Ion [M]⁺: m/z = 205.07. A GC-MS spectrum is available on PubChem, showing a prominent molecular ion peak.[5] |

Applications in Research and Drug Development

Methyl 4-methoxy-1H-indole-6-carboxylate serves as a valuable starting material in multi-step syntheses of biologically active compounds. The indole nucleus is a common feature in molecules targeting a wide range of receptors and enzymes. The specific substitution pattern of this compound makes it particularly useful for creating libraries of derivatives for screening.

-

Oncology: The indole scaffold is present in numerous anti-cancer agents. This building block can be used to synthesize compounds that inhibit protein kinases, tubulin polymerization, or other targets relevant to cancer cell proliferation.[2][3]

-

Neuroscience: Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators, which have potential applications in treating depression, anxiety, and other CNS disorders.[1]

-

Inflammatory Diseases: Indole derivatives have been shown to possess anti-inflammatory properties, and this compound can serve as a precursor for novel anti-inflammatory drug candidates.[2]

The logical workflow for utilizing this compound in a drug discovery program would follow a standard path of synthesis, characterization, and biological evaluation.

Logical Workflow for Drug Discovery Application

Caption: Standard workflow for the use of the title compound in drug discovery.

Conclusion

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically important molecule in the field of organic and medicinal chemistry. While its specific "discovery" is not prominently documented, its existence is a testament to the power and versatility of established indole synthesis methodologies. This guide has provided a comprehensive overview of its chemical properties, plausible and detailed synthetic protocols, and its applications in the critical area of drug development. By understanding the chemistry behind this valuable building block, researchers are better equipped to leverage its potential in the creation of novel therapeutics.

References

-

Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B: Physical and Biological Sciences, 66(4), 77-82. [Link]

-

Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 38(6), 1493-1500. [Link]

-

Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. ResearchGate. [Link]

-

Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]

-

PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information. [Link]

-

MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Pharmaceutical Development. (2025). The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. PharmaTech. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikimedia Foundation. [Link]

-

Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b. [Link]

-

ResearchGate. (2016). UNCORRECTED PROOFS. [Link]

-

SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

-

Allmpus. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Allmpus Laboratories. [Link]

-

SpectraBase. (n.d.). 4-Methoxy-1H-indole-6-carboxylic acid methyl ester. [Link]

-

The Journal of Organic Chemistry. (2002). Useful synthesis of 4-substituted indoles. [Link]

-

MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

-

NIST. (n.d.). 1H-Indole, 4-methyl-. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. (2018). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science. [Link]

-

The Royal Society of Chemistry. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling–alkyne cyclization. Chemical Communications. [Link]

-

Organic Chemistry Portal. (2017). Palladium-Catalyzed Intramolecular Arylative Carboxylation of Allenes with CO2 for the Construction of 3-Substituted Indole-2-carboxylic Acids. [Link]

-

PubMed Central. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

-

PubMed. (2010). Oxindole synthesis by palladium-catalysed aromatic C-H alkenylation. [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing and Quality Control of Methyl 4-methoxy-1H-indole-6-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methoxy-1H-indole-6-carboxylate, a key heterocyclic building block in contemporary drug discovery. We will navigate the landscape of commercial suppliers, delve into the critical importance of purity, and provide actionable protocols for its analytical characterization. This document is designed to be a practical resource, blending technical data with field-proven insights to empower researchers in making informed decisions for their synthetic chemistry programs.

The Strategic Value of a Functionalized Indole Core

Methyl 4-methoxy-1H-indole-6-carboxylate is a strategically important intermediate in medicinal chemistry. The indole scaffold is a privileged structure, forming the core of numerous natural products and approved pharmaceuticals. The specific substitution pattern of this molecule—a methoxy group at the 4-position and a methyl carboxylate at the 6-position—offers synthetic chemists versatile handles for molecular elaboration. The electron-donating methoxy group can influence the reactivity of the indole ring and modulate the physicochemical properties of downstream compounds, such as lipophilicity and metabolic stability. The methyl ester at the 6-position provides a convenient reactive site for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form diverse carboxamides, or reduction to a primary alcohol. These features make it an invaluable starting material for the synthesis of targeted libraries of compounds for screening and lead optimization in drug discovery projects.

Navigating the Commercial Supplier Landscape

A reliable and well-characterized source of starting materials is the bedrock of any successful research campaign. Methyl 4-methoxy-1H-indole-6-carboxylate is commercially available from a range of suppliers. However, researchers should be aware that quoted purities can vary, and it is crucial to select a supplier that can provide comprehensive analytical data. Below is a comparative table of some commercially available sources.

| Supplier | Product Number | Quoted Purity | Notes |

| Chem-Impex | 24366 | ≥ 98% (HPLC)[1] | Often provides detailed product information. |

| Allmpus Laboratories | ALL-ME2795 | 98%[2] | Provides options for downloading a Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS). |

| Parchem | 84638-84-6 | Varies | A supplier of a wide range of specialty chemicals.[3] |

| PubChem Vendors | Multiple | Varies | PubChem lists several chemical vendors for this compound. |

It is a critical best practice to always request a lot-specific Certificate of Analysis (CoA) prior to purchasing and using any chemical intermediate. The CoA provides essential information on the purity of the specific batch, the analytical methods used for its determination, and the presence of any identified impurities.

The Imperative of Purity in Research and Development

The purity of starting materials is a non-negotiable aspect of drug discovery and development. The presence of even minor impurities can have significant downstream consequences, including:

-

Aberrant Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives in high-throughput screening campaigns and confounding structure-activity relationship (SAR) studies.

-

Formation of Unwanted Byproducts: Reactive impurities can participate in subsequent synthetic steps, leading to complex reaction mixtures, difficult purifications, and reduced yields of the desired product.

-

Lack of Reproducibility: Batch-to-batch variability in the impurity profile of a starting material can lead to inconsistent experimental outcomes, hindering the progress of a research program.

Therefore, a thorough analytical characterization of incoming starting materials is not merely a quality control step but a fundamental aspect of ensuring the integrity and reproducibility of scientific research.

A Multi-Technique Approach to Purity Verification

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of Methyl 4-methoxy-1H-indole-6-carboxylate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.

Workflow for HPLC Purity Analysis:

Caption: A generalized workflow for the purity determination of Methyl 4-methoxy-1H-indole-6-carboxylate by HPLC.

Representative Experimental Protocol for HPLC Analysis

The following is a representative reversed-phase HPLC method that can be used as a starting point for the analysis of Methyl 4-methoxy-1H-indole-6-carboxylate. Method optimization may be required based on the specific instrument and column used.

-

Instrumentation and Reagents:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (ACS grade).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of Methyl 4-methoxy-1H-indole-6-carboxylate at a concentration of approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Signals (in CDCl₃, approximate):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 1H | N-H |

| ~7.8 | s | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~7.1 | m | 1H | C2-H |

| ~6.6 | m | 1H | C3-H |

| ~4.0 | s | 3H | OCH₃ |

| ~3.9 | s | 3H | COOCH₃ |

The presence of unexpected signals or incorrect integration values can indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Methyl 4-methoxy-1H-indole-6-carboxylate, the expected monoisotopic mass is 205.0739 g/mol . When coupled with HPLC (LC-MS), this technique is invaluable for the identification of impurities.

Understanding Potential Impurities from Synthesis

The impurity profile of a synthetic compound is often a reflection of the synthetic route used for its preparation. A common method for the synthesis of substituted indoles is the Fischer indole synthesis.

Logical Flow of the Fischer Indole Synthesis and Potential Impurity Introduction:

Caption: A simplified representation of the Fischer indole synthesis, highlighting stages where impurities can be introduced.

Potential process-related impurities could include:

-

Unreacted Starting Materials: Residual substituted phenylhydrazine or the corresponding ketone/aldehyde.

-

Positional Isomers: Depending on the nature of the substituents and the reaction conditions, the formation of other indole isomers is a possibility.

-